molecular formula C14H15N3O2 B6647619 N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide

N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide

Katalognummer: B6647619
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: SUUKZMWNIWZNGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide, commonly known as HC-070, is a potent and selective inhibitor of the voltage-gated potassium channel Kv7.2/7.3. This compound has been extensively studied in recent years for its potential therapeutic applications in various neurological disorders.

Wirkmechanismus

HC-070 works by selectively inhibiting the Kv7.2/7.3 potassium channels, which are widely expressed in the brain and play a crucial role in regulating neuronal excitability. By blocking these channels, HC-070 reduces the firing of neurons, thereby reducing seizures and other neurological symptoms.
Biochemical and Physiological Effects:
HC-070 has been found to have several biochemical and physiological effects. It has been shown to reduce the excitability of neurons, increase the threshold for action potential firing, and reduce the release of neurotransmitters such as glutamate and GABA. HC-070 has also been found to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

HC-070 has several advantages for lab experiments. It is highly selective and potent, making it an ideal tool for studying the Kv7.2/7.3 potassium channels. It is also stable and can be easily synthesized in large quantities. However, one limitation of HC-070 is that it is not orally bioavailable, and therefore, it must be administered intravenously or via injection.

Zukünftige Richtungen

There are several future directions for research on HC-070. One area of interest is its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective Kv7.2/7.3 inhibitors based on the structure of HC-070. Finally, there is a need for further research on the long-term safety and efficacy of HC-070 in animal models and humans.

Synthesemethoden

HC-070 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 1-hydroxycyclobutylmethylamine, which is then reacted with 2-bromoquinoxaline to produce the desired compound. The final product is purified using various chromatographic techniques to obtain a highly pure and stable form of HC-070.

Wissenschaftliche Forschungsanwendungen

HC-070 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia. It has been shown to be highly effective in reducing seizures in animal models of epilepsy and has also been found to have analgesic effects in models of neuropathic pain.

Eigenschaften

IUPAC Name

N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13(16-9-14(19)6-3-7-14)12-8-15-10-4-1-2-5-11(10)17-12/h1-2,4-5,8,19H,3,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUKZMWNIWZNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=NC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.